molecular formula C13H16N2OS B12932336 (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B12932336
M. Wt: 248.35 g/mol
InChI Key: TWOHZTYDBKIQTJ-UMJHXOGRSA-N
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Description

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a thioxo group and a sec-butyl substituent at the 5th position of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a sec-butylamine derivative with a phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sec-butyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and stereochemistry The presence of the thioxo group and the sec-butyl substituent at the 5th position of the imidazolidinone ring distinguishes it from other similar compounds

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

(5S)-5-butan-2-yl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)14-13(17)15(11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,16,17)/t9?,11-/m0/s1

InChI Key

TWOHZTYDBKIQTJ-UMJHXOGRSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)NC(=S)N1C2=CC=CC=C2

Canonical SMILES

CCC(C)C1C(=O)NC(=S)N1C2=CC=CC=C2

Origin of Product

United States

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